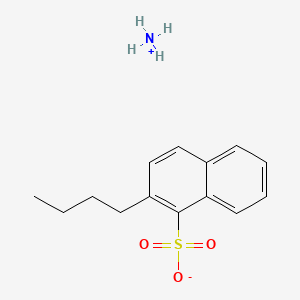

Ammonium butylnaphthalenesulphonate

Description

Evolution of Alkylnaphthalenesulphonates in Chemical Research

Alkylnaphthalenesulphonates represent a significant class of anionic surfactants that have been instrumental in industrial and research applications for decades. Their fundamental structure, consisting of a hydrophobic alkyl-substituted naphthalene (B1677914) core and a hydrophilic sulphonate group, allows them to modify surface and interfacial properties effectively. Initially developed as powerful wetting and dispersing agents, their use became widespread in industries such as textile processing, agriculture, and paints and coatings. greenagrochem.comchinalignin.com

Early research focused on their synthesis, typically through the sulphonation of alkylated naphthalenes, and the characterization of their fundamental surfactant properties. chemicalbook.comresearchgate.net They were recognized for their excellent stability in acidic, alkaline, and hard water conditions, a valuable attribute for many industrial processes. greenagrochem.comchinalignin.com Over time, research has evolved from documenting their basic utility to exploring more specialized applications, such as their role in emulsion polymerization, pigment dispersion, and even as additives in concrete admixtures and oilfield chemicals. chinalignin.com Contemporary studies now often focus on optimizing their structure for specific functions, enhancing their performance in complex formulations, and investigating their interaction with other chemical species. researchgate.net

Strategic Importance of Ammonium (B1175870) Counterions in Surfactant Systems

The ammonium ion, being larger and having a more diffuse charge than a sodium ion, can influence the surfactant's solubility, aggregation behavior (micelle formation), and interaction at interfaces. nih.gov For instance, the hydration radius of the counterion affects the degree of its binding to the micelle, which in turn influences the critical micelle concentration (CMC) of the surfactant. nih.gov In some applications, ammonium-based compounds have shown different and sometimes advantageous solubility in various solvents and can exhibit unique interactions with other components in a formulation. nih.govmdpi.com Furthermore, the potential for ammonium salts to be involved in anti-fouling applications, as they can inhibit the deposition of salts like ammonium sulfate (B86663) in industrial equipment, points to a specialized area of research interest. google.com

Current Research Landscape Pertaining to Ammonium Butylnaphthalenesulphonate

While the sodium salt of butylnaphthalenesulphonate is more extensively documented, the ammonium variant is the subject of more specialized academic and industrial investigations. Current research appears to be focused on leveraging the unique properties conferred by the ammonium counterion for specific, high-performance applications.

One significant area of investigation is in formulation science, particularly for agrochemicals and industrial products. chemicalbook.com In agrochemical formulations like pesticides and herbicides, the goal is to create stable and effective dispersions (suspension concentrates or wettable powders) that ensure uniform coverage on plant surfaces. chinalignin.com The specific properties of this compound as a wetting and dispersing agent are critical in this context.

A notable emerging research trend involves the use of sulphonated compounds with ammonium cations as fouling inhibitors in industrial processes. google.com For example, in systems where residual ammonia (B1221849) is neutralized with sulfuric acid, the resulting ammonium sulfate can precipitate and cause significant operational issues. Research has explored introducing sulphonated compounds, such as this compound, to inhibit this deposition, thereby improving efficiency and reducing downtime in equipment like evaporators and crystallizers. google.com

The table below summarizes key properties and applications that are central to the research on butylnaphthalenesulphonates.

| Property | Description | Relevant Research Application |

| Wetting Agent | Reduces the surface tension of liquids, allowing them to spread more easily across surfaces. | Ensures even penetration of dyes in textiles and coverage of pesticides on plant leaves. greenagrochem.comchinalignin.com |

| Dispersing Agent | Prevents the aggregation of solid particles within a liquid medium. | Stabilizes pigment dispersions in paints and maintains uniform distribution of active ingredients in agrochemical formulations. chinalignin.comchinalignin.com |

| Emulsifier | Stabilizes a mixture of two immiscible liquids, such as oil and water. | Used in the formulation of lotions, creams, and industrial emulsions. greenagrochem.com |

| Fouling Inhibition | Prevents the buildup and deposition of unwanted materials (foulants) on surfaces. | Inhibition of ammonium salt deposition in industrial process equipment like heat exchangers and crystallizers. google.com |

Scope and Objectives of Contemporary Academic Investigations

The primary objective of current research on this compound is to exploit its specific surfactant properties for enhanced performance in complex chemical systems. The scope of these investigations is often highly application-driven.

Key objectives include:

Performance Optimization in Formulations: Researchers aim to understand how this compound interacts with other components in a formulation to maximize stability, efficacy, and longevity. This is particularly relevant in the agrochemical sector, where it is used to disperse active ingredients. chinalignin.comchinalignin.com

Development of Novel Functional Fluids: Investigations are underway to incorporate this and similar compounds into functional fluids for specialized industrial tasks. A significant objective is the creation of effective anti-fouling compositions to address costly problems in chemical manufacturing and resource recovery processes. google.com

Comparative Performance Analysis: A recurring objective is to compare the performance of the ammonium salt against its more common sodium counterpart. These studies seek to identify conditions under which the ammonium counterion provides a distinct advantage in properties such as wetting speed, dispersion stability, or solubility in specific media.

Structure

3D Structure of Parent

Properties

CAS No. |

27478-24-6 |

|---|---|

Molecular Formula |

C14H19NO3S |

Molecular Weight |

281.37 g/mol |

IUPAC Name |

azanium;2-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C14H16O3S.H3N/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);1H3 |

InChI Key |

JMBFLNGHLUPPOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization in the Production of Ammonium Butylnaphthalenesulphonate

Classical Synthesis Pathways for Naphthalene (B1677914) Sulphonic Acid Derivatives

The traditional approach to synthesizing ammonium (B1175870) butylnaphthalenesulphonate is typically a three-step process performed in batch reactors. This involves the sulfonation of naphthalene, followed by the alkylation with a butyl group (butylation), and finally, neutralization to form the ammonium salt. The order of the sulfonation and butylation steps can be varied, each route presenting distinct advantages and challenges.

Sulfonation Reaction Kinetics and Yield Optimization

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. Sulfonation at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid (alpha-isomer), while higher temperatures (above 160°C) thermodynamically favor the more stable naphthalene-2-sulfonic acid (beta-isomer). stackexchange.comshokubai.org The reversibility of the reaction allows for the conversion of the alpha-isomer to the beta-isomer at elevated temperatures. stackexchange.com

The yield of the desired sulfonic acid isomer is influenced by several factors, including the molar ratio of the sulfonating agent to naphthalene, reaction temperature, and reaction time. Common sulfonating agents include sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and sulfur trioxide. shokubai.org A study on the sulfonation of naphthalene with sulfuric acid showed that an optimal temperature of 170°C with an equimolar ratio of reactants resulted in a higher yield of the β-sulfonic acid. acs.org

Table 1: Effect of Temperature on Naphthalene Sulfonation

| Reaction Temperature (°C) | Naphthalene Conversion (%) |

| 115 | ~55 |

| 140 | ~70 |

| 160 | ~85 |

| 180 | ~95 |

This table is based on data presented in a kinetic study of naphthalene sulfonation, illustrating the increase in naphthalene conversion with rising reaction temperatures. acs.org

Butylation Processes and Regioselectivity Control

The introduction of a butyl group onto the naphthalene ring is typically achieved through a Friedel-Crafts alkylation reaction. The choice of the butylation agent (e.g., butanol, butyl chloride) and the catalyst (e.g., sulfuric acid, zeolites) significantly impacts the regioselectivity of the reaction. stackexchange.comrsc.org The position of the butyl group is influenced by both electronic and steric factors. stackexchange.com

For the synthesis of butylnaphthalenesulfonates, the butylation can be performed before or after sulfonation. When butylation is performed on an already sulfonated naphthalene, the directing effect of the sulfonic acid group influences the position of the incoming butyl group. Conversely, butylating naphthalene first will direct the subsequent sulfonation.

The use of shape-selective catalysts, such as zeolites, has been explored to control the regioselectivity of naphthalene alkylation. For instance, cerium-modified HY zeolites have shown high selectivity for the formation of 2,6-di-tert-butylnaphthalene (B165587) by passivating non-selective acid sites on the external surface of the catalyst. rsc.org While this specific example relates to di-alkylation with a tert-butyl group, the principle of using modified zeolites to control isomer distribution is applicable to the butylation of naphthalene.

Table 2: Influence of Catalyst on Regioselectivity of Naphthalene Butylation

| Catalyst | Product Distribution | Reference |

| HY Zeolite | Mixture of butylnaphthalene isomers | rsc.org |

| Cerium-modified HY Zeolite | Enhanced selectivity for specific isomers | rsc.org |

This table provides a conceptual overview of how catalyst choice can influence the isomeric distribution of butylated naphthalene products.

Neutralization Mechanisms and Salt Formation

The final step in the classical synthesis is the neutralization of the butylnaphthalenesulfonic acid to form the desired salt. To produce ammonium butylnaphthalenesulphonate, a suitable ammonium base, such as ammonia (B1221849) (ammonium hydroxide) or ammonium carbonate, is used. nih.gov The neutralization is an acid-base reaction where the acidic sulfonic acid proton is transferred to the basic ammonia, forming the ammonium cation and the butylnaphthalenesulfonate anion.

The reaction is typically carried out in an aqueous medium. The resulting solution of this compound can then be used directly or subjected to further processing, such as drying, to obtain a solid product. zjzgchem.com The pH of the final product is a critical parameter and is controlled by the stoichiometry of the neutralization reaction.

Advanced Industrial Synthetic Strategies and Reactor Design

To overcome the limitations of traditional batch processing, such as long reaction times and potential for side reactions, advanced industrial strategies are being developed. These focus on improving process efficiency, safety, and product quality.

Continuous Flow Reactor Systems for Enhanced Production Efficiency

Continuous flow reactors, particularly microreactors, offer significant advantages for the synthesis of specialty chemicals like this compound. These systems provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. rsc.org

For the sulfonation and alkylation of naphthalene, continuous flow systems can lead to higher yields and selectivities in shorter reaction times compared to batch reactors. rsc.org A study on the continuous-flow synthesis of long-chain alkylated naphthalene demonstrated that high yields could be achieved within seconds at mild temperatures. rsc.org While this study focused on a different alkylating agent and catalyst, the principles are directly applicable to the production of butylnaphthalenesulfonates. The ability to precisely control temperature in a continuous flow reactor is particularly beneficial for managing the exothermic nature of sulfonation and for controlling the kinetic versus thermodynamic product distribution.

Downstream Processing and Purity Enhancement Techniques

Following the synthesis, downstream processing is essential to achieve the desired purity of the this compound. A common impurity in the production of alkylnaphthalene sulfonates is the unreacted starting materials and undesired isomers.

One method for purification involves precipitation. For instance, ammonium sulfate (B86663) precipitation can be used to selectively precipitate proteins, and similar principles of salting out could be adapted to separate organic sulfonates based on their solubility in the presence of a high concentration of a salt. researchgate.net

Another effective purification technique is the use of ion-exchange resins. Cation exchange resins can be employed to remove metallic impurities from sulfonate salt solutions. google.com In the context of this compound, this could be relevant for removing any metal ions that may have been introduced during the synthesis process. The final product can be obtained in solid form through techniques like spray drying of the purified aqueous solution. zjzgchem.com

Novel Synthetic Approaches and Derivatization for Tailored Functionalities

The traditional synthesis of alkylnaphthalene sulfonates, including the butyl derivative, often involves harsh reaction conditions, such as the use of concentrated sulfuric acid and oleum, leading to significant byproduct formation and a challenging exothermic process to control. google.com In response, the focus has shifted towards cleaner and more efficient synthetic routes.

Exploration of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound targets the reduction of hazardous substances, improvement of atom economy, and increased energy efficiency. Key areas of innovation include the use of solid acid catalysts, greener solvents, and alternative reaction conditions.

One promising approach involves the replacement of corrosive liquid acids with solid acid catalysts, such as zeolites, for the alkylation of naphthalene with butanol. Research has demonstrated the effectiveness of rare earth-exchanged Y zeolite (REY) in the alkylation of naphthalene with t-butanol. ias.ac.iniitm.ac.inresearchgate.net This method offers advantages in terms of catalyst recyclability and shape selectivity, potentially leading to a more controlled and less wasteful process. A significant advancement in this area is the use of supercritical carbon dioxide as a solvent for this reaction, eliminating the need for volatile organic compounds. ias.ac.iniitm.ac.inresearchgate.net

The sulfonation step is also a target for green innovation. The use of ionic liquids as both solvent and catalyst in the sulfonation of aromatic compounds has been shown to be a clean and efficient alternative to conventional methods. google.com This approach can lead to high yields of the monosulfonated product with no byproducts, and the ionic liquid can be reused. google.com While direct studies on butylnaphthalene are limited, the principles are transferable. The reversible nature of sulfonation also presents opportunities for process optimization and control. wikipedia.orglibretexts.org

Below is a summary of research findings on the alkylation of naphthalene with t-butanol, a key step in the synthesis of a precursor to this compound, using a green chemistry approach.

Table 1: Alkylation of Naphthalene with t-Butanol over REY Zeolite Catalyst

| Parameter | Condition | Naphthalene Conversion (%) | Reference |

|---|---|---|---|

| Reaction Medium | Without Solvent | Varies | researchgate.net |

| Supercritical CO2 | Increased | iitm.ac.in | |

| Temperature | 418 K - 458 K | Increases with temperature | ias.ac.iniitm.ac.inresearchgate.net |

| Catalyst | REY Zeolite | Effective | ias.ac.iniitm.ac.inresearchgate.net |

These findings underscore the potential of green chemistry to revolutionize the synthesis of this compound, making it a more sustainable and economically viable process.

Development of Functionalized this compound Derivatives

Beyond greener synthesis, significant effort is being directed towards the development of functionalized this compound derivatives with enhanced or specialized properties. The goal is to tailor the molecule's performance for specific applications, such as improved detergency, emulsification, or performance in extreme conditions.

One strategy involves the synthesis of new surface-active ionic liquids based on a naphthalene sulfonate anion. By pairing the octylnaphthalene sulfonate anion with different organic cations like imidazolium, pyrrolidinium, and pyridinium, researchers have created novel surfactants with high thermal stability and improved water solubility compared to the traditional sodium salt. frontiersin.org This approach allows for the fine-tuning of properties such as interfacial tension reduction. frontiersin.org

Further functionalization can be achieved by introducing additional chemical groups onto the naphthalene ring or the alkyl chain. For instance, the synthesis of various functionalized naphthalene derivatives has been explored for applications in materials science and pharmaceuticals. researchgate.net While not directly focused on this compound for surfactant applications, the synthetic strategies employed, such as electrophilic additions and substitutions, could be adapted to create novel derivatives with tailored amphiphilicity, charge density, or specific binding capabilities. The synthesis of alkylnaphthalene and alkylphenanthrene sulfonates via a Wurtz-Fittig reaction also demonstrates a pathway to a variety of structures with differing surface properties. researchgate.net

The development of these functionalized derivatives opens up new possibilities for the application of this compound in advanced formulations and specialized industrial processes.

Elucidation of Chemical Reactivity and Transformation Mechanisms of Ammonium Butylnaphthalenesulphonate

Mechanistic Studies of Oxidation Reactions

The oxidation of ammonium (B1175870) butylnaphthalenesulphonate can proceed through various pathways, primarily targeting the naphthalene (B1677914) ring system and the alkyl chain. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.

Oxidative degradation of the butylnaphthalenesulphonate moiety can lead to the formation of various sulphonic acid derivatives. The aromatic rings are generally susceptible to oxidative cleavage. For instance, the oxidation of naphthalene itself by ceric ammonium sulfate (B86663) has been shown to proceed via a radical cation intermediate to yield 1,4-naphthoquinone. rsc.org A similar initial attack on the naphthalene ring of butylnaphthalenesulphonate could lead to hydroxylated and quinone-like sulphonic acid derivatives. Further oxidation could result in the opening of the aromatic ring system, leading to the formation of more polar, aliphatic sulphonic acids.

The choice of oxidizing agent plays a crucial role in determining the extent and nature of the oxidation of ammonium butylnaphthalenesulphonate.

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent, potassium permanganate is capable of extensively degrading the aromatic and alkyl portions of the molecule. Under harsh conditions, it can lead to the complete mineralization of the organic structure to carbon dioxide, water, sulfate, and ammonium ions. Under milder conditions, it could selectively oxidize the butyl group or hydroxylate the naphthalene ring.

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst (e.g., Fenton's reagent, which is a mixture of H₂O₂ and an iron catalyst), hydrogen peroxide generates highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack both the aromatic ring and the alkyl chain. The reaction mechanism is likely to involve electrophilic addition of the hydroxyl radical to the naphthalene ring, leading to hydroxylated intermediates. Subsequent reactions can lead to ring opening and further degradation. The table below summarizes the potential effects of these oxidizing agents.

| Oxidizing Agent | Potential Reaction Pathway | Expected Products |

| Potassium Permanganate (KMnO₄) | Strong oxidation of aromatic ring and alkyl chain. | Hydroxylated naphthalenesulphonates, ring-opened aliphatic sulphonic acids, CO₂, H₂O, SO₄²⁻, NH₄⁺. |

| Hydrogen Peroxide (H₂O₂ with Fe²⁺) | Generation of hydroxyl radicals leading to non-selective attack. | Hydroxylated butylnaphthalenesulphonates, quinone-type structures, ring-opened carboxylic and sulphonic acids. |

Investigation of Reduction Pathways

The reduction of this compound can target the sulphonate group and the aromatic naphthalene ring system.

The sulphonate group (R-SO₃⁻) in this compound is generally resistant to reduction. However, under specific conditions with powerful reducing agents, it can be reduced. The reduction of a sulphonate group can, in principle, lead to the formation of a sulfinate (R-SO₂⁻), a sulfenate (R-SO⁻), or ultimately a thiol (R-SH). The formation of a thiol from a sulphonate is a multi-step reduction process.

Reduction of the naphthalene ring is also possible. Catalytic hydrogenation, for example, can reduce the aromatic system to form tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, while leaving the sulphonate group intact.

The efficacy of reducing agents in the transformation of this compound varies significantly.

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent and is generally not capable of reducing the sulphonate group or the aromatic naphthalene ring. It is primarily used for the reduction of aldehydes, ketones, and acid chlorides.

Lithium Aluminium Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. While there is limited specific data on its reaction with this compound, it is known to reduce a wide range of functional groups. It has the potential to reduce the sulphonate group, although this is a challenging transformation. It could also potentially reduce the naphthalene ring. The reactivity would likely be high and difficult to control, potentially leading to a mixture of products.

The following table outlines the expected efficacy of these reducing agents.

| Reducing Agent | Expected Efficacy on Sulphonate Group | Expected Efficacy on Naphthalene Ring |

| Sodium Borohydride (NaBH₄) | Ineffective | Ineffective |

| Lithium Aluminium Hydride (LiAlH₄) | Potentially reducible to thiol (requires harsh conditions) | Potentially reducible |

Analysis of Substitution Reactions Involving the Sulphonate Moiety

The sulphonate group in aryl sulphonates is a good leaving group, similar to a halide, which allows it to participate in nucleophilic aromatic substitution reactions. libretexts.orgchemguide.co.uk However, these reactions on the naphthalene ring are generally less facile than on a simple benzene (B151609) ring unless activated by other electron-withdrawing groups.

The substitution of the sulphonate group (-SO₃H) on the naphthalene ring by a nucleophile would likely proceed through a Meisenheimer-like intermediate, which is a common mechanism for nucleophilic aromatic substitution. chemguide.co.uk The reaction would involve the attack of a nucleophile on the carbon atom bearing the sulphonate group, followed by the departure of the sulphonate anion.

The reactivity of the sulphonate group towards substitution can be influenced by the position of the butyl group and the sulphonate group on the naphthalene ring, as well as by the reaction conditions and the nature of the nucleophile. For example, the presence of the butyl group may sterically hinder the approach of the nucleophile. Strong nucleophiles and potentially high temperatures would likely be required to facilitate such a substitution.

Radiolysis and Radical Reaction Kinetics

The radiolysis of aqueous solutions of substituted naphthalenes has been investigated to understand their degradation mechanisms. rsc.org Radiolysis involves the dissociation of molecules by ionizing radiation, which, in the case of water, produces highly reactive species such as hydrated electrons, hydrogen atoms, and hydroxyl radicals. nih.gov These species can then react with dissolved organic molecules like naphthalenesulfonates. Studies on naphthalene in the presence of water have shown that hydroxyl radicals play a significant role in its degradation. rsc.org

The general process of a radical reaction involves three main stages: initiation, propagation, and termination. researchgate.net Initiation is the formation of radicals, propagation is the reaction of a radical with a non-radical to form a new radical and a new molecule, and termination is the combination of two radicals to form a non-radical product. researchgate.net

The reaction of hydrogen atoms with aromatic compounds in aqueous solutions is a key process in radiolysis. The rate constants for these reactions provide a measure of the reactivity of the compounds towards this radical species. While specific data for this compound is unavailable, the rate constants for the reaction of hydrogen atoms with related aromatic compounds have been determined.

The table below presents the rate constants for the reaction of hydrogen atoms with naphthalene and other aromatic compounds in aqueous solution.

| Compound | Rate Constant (M⁻¹s⁻¹) |

| Naphthalene | 4.3 x 10⁹ |

| Benzene | 8.2 x 10⁸ |

| Toluene | 1.1 x 10⁹ |

| Anisole | 1.5 x 10⁹ |

Note: The data in this table is for the parent aromatic compounds and is intended to provide an estimate of the reactivity of the naphthalene core of this compound.

The reaction of hydrogen atoms with aromatic compounds typically proceeds via an addition mechanism, where the hydrogen atom adds to the aromatic ring to form a cyclohexadienyl-type radical. acs.org The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. acs.org

Interfacial and Colloidal Science Research of Ammonium Butylnaphthalenesulphonate Systems

Adsorption Phenomena at Interfaces

Ammonium (B1175870) butylnaphthalenesulphonate, as an anionic surfactant, exhibits significant surface activity, readily adsorbing at various interfaces. This behavior is governed by its amphiphilic molecular structure, which consists of a nonpolar butylnaphthalene group and a polar ammonium sulphonate group.

Adsorption at Air-Water and Oil-Water Interfaces

The adsorption of Ammonium butylnaphthalenesulphonate at air-water and oil-water interfaces is a primary characteristic driving its function as a surfactant. At such interfaces, the surfactant molecules orient themselves to minimize the free energy of the system. The hydrophobic butylnaphthalene tail partitions into the non-aqueous phase (air or oil), while the hydrophilic ammonium sulphonate head group remains in the aqueous phase. This arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in surface tension and interfacial tension (IFT). mdpi.comnih.gov

Studies on structurally similar compounds, such as sodium alkylnaphthalene sulphonates, show that the bulky naphthyl ring has a notable effect on their interfacial properties. nih.gov The presence of the butyl group further enhances its hydrophobicity, promoting strong adsorption. At the oil-water interface, this adsorption is crucial for processes like emulsification, where the surfactant stabilizes oil droplets within a water phase, or vice versa. mdpi.comrsc.org The efficiency of IFT reduction is a key parameter, with some specialized surfactants achieving ultralow IFT (on the order of 10⁻³ mN·m⁻¹), which is highly desirable in applications like enhanced oil recovery. mdpi.com The adsorption process involves the migration of surfactant molecules from the bulk solution to the interface, where they pack to form a monolayer, a process that can involve distinct stages such as rapid initial adsorption followed by molecular rearrangement to establish equilibrium. mdpi.com

Competitive Adsorption Mechanisms with Other Amphiphilic Species

In systems containing more than one type of surface-active agent, competitive adsorption occurs at the interface. The behavior of this compound in such mixed systems depends on the nature of the other amphiphilic species, such as cationic, nonionic, or other anionic surfactants.

When mixed with a cationic surfactant, strong synergistic interactions are typically observed. researchgate.netresearchgate.net The electrostatic attraction between the negatively charged sulphonate head group of the this compound and the positively charged head group of the cationic surfactant leads to the formation of a more densely packed and stable interfacial film than either surfactant could form alone. researchgate.net This strong attraction, often described by a negative interaction parameter (β) in the context of regular solution theory, significantly enhances surface activity and can lead to a greater reduction in surface tension. researchgate.net

In contrast, when mixed with another anionic surfactant, competitive adsorption is governed by factors such as the relative hydrophobicity of the nonpolar tails and the specific structure of the head groups. Generally, the surfactant that can cause a greater reduction in surface tension on its own will dominate the interface.

With nonionic surfactants, interactions are more complex. While lacking strong electrostatic attraction, interactions can still be synergistic due to factors like reduced electrostatic repulsion between the anionic head groups and favorable packing arrangements. mdpi.comnih.gov The presence of the nonionic surfactant can effectively shield the repulsion between the sulphonate head groups, allowing for a more compact interfacial layer. Studies have shown that nonionic surfactants can inhibit the adsorption of other molecules, like proteins, by preferentially occupying the interface. nih.gov Mixed systems of anionic and nonionic surfactants often exhibit enhanced performance in solubilization and desorption processes compared to single surfactant systems. mdpi.com

Influence of Environmental Factors on Adsorption Behavior (e.g., pH, Temperature)

The adsorption characteristics of this compound are sensitive to environmental conditions, primarily pH and temperature.

Influence of pH: The pH of the aqueous solution can significantly affect the adsorption of ionic surfactants. researchgate.netmdpi.com For an anionic surfactant like this compound, the sulphonate head group remains negatively charged over a wide pH range. However, the pH can alter the surface charge of the substrate it is adsorbing onto. For instance, at low pH, surfaces like minerals or metal oxides may become more positively charged, leading to increased electrostatic attraction and enhanced surfactant adsorption. Conversely, at high pH, these surfaces may become negatively charged, causing electrostatic repulsion that hinders adsorption. mdpi.com Research on ammonium adsorption has shown an optimal pH range, with a rapid decrease in adsorption capacity at very low pH (due to competition with H⁺ ions) and at very high pH (where NH₄⁺ can convert to NH₃). researchgate.net

Influence of Temperature: Temperature generally has an inverse relationship with the adsorption of surfactants from an aqueous solution. An increase in temperature typically increases the solubility of the surfactant in the bulk phase and enhances the thermal energy of the molecules, making the adsorption process less favorable. nih.govbas.bg This leads to a decrease in the amount of surfactant adsorbed at the interface. However, the effect can be complex; for example, at very high temperatures, the structured water around the hydrophilic head groups can be destabilized, which could potentially influence adsorption behavior. aatbio.com Studies on the adsorption of various organic compounds have consistently shown that an increase in temperature is not favorable for sorption from aqueous solutions. nih.govmdpi.com

Aggregation Behavior and Micellization Dynamics

Above a certain concentration in an aqueous solution, surfactant monomers self-assemble into organized aggregates known as micelles. This process, driven by the hydrophobic effect, is a defining characteristic of surfactants like this compound.

Formation of Micellar Structures in Aqueous Solutions

Micellization is the spontaneous formation of aggregates by surfactant molecules in solution. hubspot.netwikipedia.org For this compound in water, this process involves the aggregation of monomers into typically spherical structures where the hydrophobic butylnaphthalene tails form a nonpolar core, shielded from the water, and the hydrophilic ammonium sulphonate head groups form the outer corona, remaining in contact with the aqueous environment.

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

The critical micelle concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form. wikipedia.orgslideshare.net Below the CMC, the surfactant exists primarily as monomers, which tend to accumulate at interfaces. Above the CMC, additional surfactant molecules added to the system predominantly form new micelles, and the monomer concentration remains relatively constant. hubspot.net The CMC is a crucial parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.

The CMC of this compound is influenced by several factors: aatbio.comhubspot.net

Molecular Structure: The hydrophobicity of the surfactant is a key determinant. Increasing the length of the alkyl chain (in this case, the butyl group) or the size of the hydrophobic part (the naphthalene (B1677914) ring) increases the molecule's hydrophobicity, which generally leads to a lower CMC. aatbio.com The bulky nature of the butylnaphthalene group makes it more difficult for the molecule to be accommodated in the water structure, thus promoting aggregation at a lower concentration. aatbio.com

Presence of Electrolytes: The addition of salts (electrolytes) to an ionic surfactant solution typically lowers the CMC. The counter-ions from the salt can shield the electrostatic repulsion between the charged sulphonate head groups in the micelle, making it easier for them to pack together. This reduces the opposition to aggregation, thus lowering the concentration at which it occurs. aatbio.com

Temperature: The effect of temperature on the CMC is complex. Initially, an increase in temperature can decrease the hydration of the hydrophilic head groups, which promotes micellization and lowers the CMC. However, further increases in temperature can disrupt the structured water around the hydrophobic tails, which can disfavor aggregation and increase the CMC. aatbio.com

pH: For an anionic surfactant with a strong acid head group like sulphonate, pH has a minimal direct effect on the surfactant's charge. However, pH can influence the CMC if additives are present or if it affects the stability of the ammonium counter-ion. aatbio.com

The CMC can be determined experimentally using various techniques that detect the abrupt change in a physical property of the solution at the onset of micellization. unicam.it Common methods include surface tensiometry, conductivity, and fluorescence spectroscopy.

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants

| Factor | Effect on CMC | Scientific Rationale |

|---|---|---|

| Increased Hydrophobicity | Decreases | Greater thermodynamic penalty for dissolving hydrophobic tails in water promotes aggregation at lower concentrations. aatbio.com |

| Addition of Electrolytes | Decreases | Counter-ions shield electrostatic repulsion between ionic head groups, facilitating micelle formation. aatbio.com |

| Increased Temperature | Variable | Can decrease CMC by reducing head group hydration but can also increase CMC by disrupting water structure around the hydrophobic tail. aatbio.com |

| Presence of Organic Additives | Variable | Polar additives like urea (B33335) can disrupt water structure, increasing CMC. Nonpolar additives may be incorporated into micelles, affecting the CMC. aatbio.com |

| Bulky Head/Tail Groups | Increases | Steric hindrance can make it more difficult for surfactant molecules to pack into a micelle, requiring a higher concentration. aatbio.com |

Interactions with Polymeric Systems and Biopolymers

The interaction of alkylnaphthalene sulphonates with polymeric systems is crucial in various industrial applications, such as in the formulation of paints, coatings, and in emulsion polymerization. In emulsion polymerization, sodium alkylnaphthalene sulphonate (SANS) is a vital component for stabilizing water-insoluble monomers in an aqueous medium. greenagrochem.com The surfactant molecules position themselves at the oil-water interface, with their hydrophobic alkylnaphthalene tails dissolving in the monomer droplets and the hydrophilic sulphonate heads remaining in the aqueous phase. greenagrochem.com This orientation prevents the coalescence of monomer droplets, ensuring a uniform particle size and distribution in the final polymer, which is essential for the quality of synthetic rubbers and latex paints. greenagrochem.com

Alkylnaphthalene sulphonates are also used as dispersants in formulations containing polymeric resins. For instance, in organic pigment dispersions, they are effective in dispersing the binder and pigment in water. google.com Suitable dispersing agents for these systems include alkylnaphthalene sulphonic acid salts and polysaccharide resins. google.com

Interactions with biopolymers have also been noted. For example, in compositions containing the biopolymer xanthan gum, which is an anionic polysaccharide, the compatibility with anionic surfactants like alkylnaphthalene sulphonates is a key consideration in formulation design. While direct studies on the interaction between this compound and specific biopolymers are not prevalent, the general principles of electrostatic and hydrophobic interactions would govern their behaviour.

Aggregate Morphology and Structural Characterization

The self-assembly of alkylnaphthalene sulphonates in aqueous solutions leads to the formation of micelles, which are crucial for their surfactant properties. The structure and characteristics of these aggregates have been investigated for sodium alkylnaphthalene sulphonates (SANS). researchgate.net The critical micelle concentration (cmc), which is the concentration at which micelles begin to form, and the mean micelle aggregation number, have been determined for these surfactants. researchgate.net

Studies have shown that the naphthyl rings have a notable effect on the micellization of SANS. researchgate.net The micropolarity of these micelles is less sensitive to the increase in the length of the alkyl chain compared to sodium dodecyl sulphate (SDS). researchgate.net Furthermore, the microviscosity within the alkylnaphthalene sulphonate micelles increases with a longer alkyl chain. researchgate.net

The table below summarizes key micellar properties for a series of sodium 1-(n-alkyl)naphthalene-4-sulphonates, illustrating the influence of the alkyl chain length on their aggregation behaviour.

| Surfactant | Effective Carbon Atom Number (n_eff) | Log(cmc) | Aggregation Number (N) |

| Sodium 1-(n-butyl)naphthalene-4-sulphonate | 8.9 | -1.60 | 45 |

| Sodium 1-(n-hexyl)naphthalene-4-sulphonate | 10.9 | -2.25 | 60 |

| Sodium 1-(n-octyl)naphthalene-4-sulphonate | 12.9 | -2.90 | 78 |

Data adapted from fluorescence studies on sodium 1-(n-alkyl)naphthalene-4-sulphonates. researchgate.net

Emulsification and Dispersion Mechanisms

Alkylnaphthalene sulphonates are highly effective emulsifying and dispersing agents due to their amphiphilic molecular structure. ligninchina.compolymerchem.org

Role in Stabilizing Emulsions

The primary role of alkylnaphthalene sulphonates in stabilizing emulsions is to reduce the interfacial tension between two immiscible liquids, typically oil and water. ligninchina.compolymerchem.org The hydrophobic part of the molecule, the alkylnaphthalene group, orients itself towards the oil phase, while the hydrophilic sulphonate group orients towards the water phase. ligninchina.comgreenagrochem.com This arrangement at the interface lowers the energy required to create a larger interfacial area, facilitating the formation of a stable emulsion. ligninchina.com

Once the emulsion is formed, the alkylnaphthalene sulphonate molecules form a protective layer around the dispersed droplets. ligninchina.comgreenagrochem.com The negatively charged sulphonate groups protrude into the aqueous phase, creating electrostatic repulsion between the droplets. greenagrochem.com This repulsive force prevents the droplets from coalescing, thereby enhancing the stability of the emulsion. greenagrochem.com Alkylnaphthalene sulphonates are known to form stable oil-in-water or water-in-oil emulsions depending on the formulation. polymerchem.org They also exhibit good tolerance to hard water, acids, and alkalis. polymerchem.org

Dispersion Performance in Particulate Systems

In systems containing solid particles suspended in a liquid, alkylnaphthalene sulphonates function as effective dispersants. lignincorp.comatamanchemicals.com They prevent the agglomeration and settling of particles such as pigments, fillers, and pesticides. greenagrochem.comlignincorp.com The mechanism involves the adsorption of the surfactant onto the surface of the particles. The hydrophobic portion of the surfactant interacts with the particle surface, while the hydrophilic sulphonate group extends into the liquid medium. lignincorp.com

This creates a stabilizing layer around each particle. The electrostatic repulsion between the negatively charged sulphonate groups of the adsorbed surfactant molecules on different particles keeps them separated. lignincorp.com This ensures a uniform distribution of the particles throughout the liquid, which is critical in applications like paints, inks, and agricultural formulations. greenagrochem.comlignincorp.comchemicalindustriessecrets.com For example, sodium butylnaphthalene sulphonate is used to disperse pigments like titanium dioxide and carbon black in paint formulations, ensuring even colour distribution and preventing settling. lignincorp.com

Theoretical Models of Emulsifier Functionality

The functionality of alkylnaphthalene sulphonates as emulsifiers can be explained by established theoretical models of surfactancy. The fundamental principle is their amphiphilic nature, possessing both a hydrophobic tail (the alkylnaphthalene group) and a hydrophilic head (the sulphonate group). ligninchina.compolymerchem.org

According to the thermodynamic model of emulsification, the formation of an emulsion involves an increase in the interfacial area between the two immiscible phases, which is thermodynamically unfavorable. Surfactants like alkylnaphthalene sulphonates reduce the free energy of the system by lowering the interfacial tension.

The stabilization of the formed emulsion droplets is explained by the Gibbs-Marangoni effect and DLVO (Derjaguin-Landau-Verwey-Overbeek) theory. The Gibbs-Marangoni effect describes the stabilization of the interfacial film against mechanical disturbances. If the film is stretched, the local surfactant concentration decreases, leading to an increase in interfacial tension that opposes the stretching.

DLVO theory explains the stability of colloidal dispersions by considering the balance between van der Waals attractive forces and electrostatic repulsive forces. The adsorption of anionic alkylnaphthalene sulphonates onto the droplet or particle surfaces creates a negative surface charge, giving rise to an electrical double layer. The resulting repulsive forces prevent the particles or droplets from approaching each other closely enough for the attractive van der Waals forces to cause aggregation or coalescence.

Advanced Formulation Science and Functional System Development Involving Ammonium Butylnaphthalenesulphonate

Research in Surfactant Functionality and Performance Enhancement

The efficacy of ammonium (B1175870) butylnaphthalenesulphonate as a surfactant is rooted in its molecular design. This structure allows for its application in roles requiring wetting, penetration, and emulsification.

Investigations into Wetting and Penetration Mechanisms

As a wetting agent, ammonium butylnaphthalenesulphonate reduces the surface tension of liquids, most notably water. lignincorp.com This reduction allows the liquid to spread more effectively and penetrate surfaces, which is a critical function in processes like textile dyeing and finishing, as well as in the formulation of cleaning products. lignincorp.comgreenagrochem.com The mechanism involves the surfactant molecules orienting themselves at the liquid-solid interface, which decreases the contact angle and promotes better surface coverage. lignincorp.com This amphiphilic nature, with both water-attracting (hydrophilic) and water-repelling (hydrophobic) parts, allows it to act as a bridge between water-based solutions and various materials. greenagrochem.com

The effectiveness of this process is concentration-dependent up to the critical micelle concentration (CMC), beyond which the surfactant molecules aggregate into micelles within the liquid. The specific arrangement of the butyl group on the naphthalene (B1677914) core also plays a role in the speed and efficiency of the wetting action.

Emulsifying Properties in Detergent and Cleaning Formulations

In the context of detergents and cleaning products, this compound serves as an emulsifier and wetting agent. lignincorp.comunilongindustry.com Its surfactant properties help to improve the removal of dirt and grease. lignincorp.com It achieves this by forming stable emulsions of immiscible liquids, such as oil and water. The surfactant molecules surround oil droplets, creating a barrier that prevents them from coalescing and allows them to be washed away. This function is also utilized in the synthetic rubber industry. unilongindustry.com The performance of this compound as an emulsifier can be influenced by the pH, temperature, and electrolyte concentration of the solution.

Adjuvant Research in Agrochemistry

Within agrochemical formulations, adjuvants are used to enhance the effectiveness of the active ingredients in products like pesticides and herbicides. wisc.edu this compound is employed as an adjuvant due to its capabilities as a wetting and dispersing agent. lignincorp.comgreenagrochem.com

Enhancement of Active Ingredient Dispersion and Absorption

Many agrochemical active ingredients are solids that require suspension in a liquid. astm.org this compound acts as a dispersant, preventing these solid particles from clumping together and ensuring a uniform mixture. greenagrochem.comjufuchemtech.com It accomplishes this by adsorbing onto the particle surfaces, which creates a repulsive force between them. jufuchemtech.com

Studies on Compatibility with Biologically Active Compounds

A crucial area of research is the compatibility of adjuvants with the biologically active components of agrochemical formulations. It is important to ensure that the adjuvant does not negatively affect the stability or biological activity of the active ingredient. google.com Formulations containing alkyl naphthalene sulfonates are often evaluated for their stability and performance. astm.orggoogle.com Combining different types of surfactants can sometimes lead to synergistic effects, improving properties like wetting and rainfastness. google.comgoogle.com However, there can also be concerns about potential antagonisms between different chemical components due to factors like molecular weight and electrical charge. astm.org

Role in Anti-Caking Agent Technologies

Caking, the formation of solid lumps in powders and granular materials, can be a significant issue in industries that handle products like fertilizers. researchgate.net Anti-caking agents are introduced to maintain the free-flowing nature of these materials. dergipark.org.tr

This compound can be a component of anti-caking agents for substances like ammonium nitrate. google.com The mechanism involves the surfactant coating the individual particles, which creates a barrier that reduces inter-particle attraction and prevents them from binding together. dergipark.org.trgoogle.com The effectiveness of an anti-caking agent can depend on the properties of the bulk material and the conditions under which it is stored. researchgate.net

Crystal Character Modification and Polymorphic Transition Control

This compound, as an anionic surfactant, can play a significant role in modifying the crystal characteristics of various materials. Surfactants, in general, are known to influence crystallization processes by adsorbing onto the surfaces of growing crystals. This adsorption is not uniform; it occurs preferentially on specific crystallographic faces. By altering the relative growth rates of different faces, the final crystal habit (the external shape) can be significantly modified. For instance, the presence of alkylnaphthalenesulphonate derivatives can inhibit growth on certain faces while allowing others to grow, leading to crystals with different aspect ratios or morphologies compared to those grown in the absence of the additive.

This principle is utilized to control polymorphism, where a substance can exist in multiple crystalline forms. Each polymorph has a distinct internal lattice structure and, consequently, different physical properties such as solubility, stability, and melting point. By influencing the nucleation and growth kinetics, additives like this compound can stabilize a desired polymorph or inhibit the transition from a metastable form to a more stable one. While commercial applications often involve sodium salts of alkylnaphthalenesulphonates, the fundamental mechanism of surface adsorption and growth modification is applicable to ammonium salts as well. astm.org

Mechanisms of Hygroscopic Effect Suppression

Many crystalline materials, particularly inorganic salts, are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to caking, degradation, and handling problems. This compound can act as an effective anti-caking and anti-hygroscopicity agent through a surface modification mechanism.

The primary mechanism involves the adsorption of the butylnaphthalenesulphonate anion onto the surface of the host particles. The molecule orients itself with the polar sulfonate head group interacting with the ionic surface of the crystalline material, while the nonpolar, hydrophobic butylnaphthalene tail is directed outwards. This creates a hydrophobic barrier on the particle surface. This barrier functions in two ways:

Reduced Water Adsorption: The hydrophobic layer repels water molecules, significantly lowering the affinity of the particle surface for atmospheric moisture.

Inhibition of Capillary Bridges: Caking occurs when moisture is absorbed between particles, dissolving some of the material and forming liquid bridges that solidify upon drying, fusing the particles together. The hydrophobic surface coating prevents the formation of these aqueous bridges, thus maintaining the free-flowing nature of the powder.

This effect is analogous to how certain organic compounds can suppress the deliquescence relative humidity (DRH) of inorganic salts like ammonium sulfate (B86663) by forming a phase-separated organic shell around an inorganic core.

Applications in Lithographic Printing Processes

In offset lithography, the fundamental principle is the immiscibility of oil-based ink and water. The printing plate has image areas that are hydrophobic (oleophilic, or ink-receptive) and non-image areas that are hydrophilic (oleophobic, or water-receptive). A fountain solution, which is primarily water-based, is applied to the plate to dampen the non-image areas and prevent them from accepting ink. printwiki.orgfujifilm.com

This compound can be a key component in fountain solutions, where it functions as a surfactant or wetting agent. jntsuppliers.com Its primary roles include:

Surface Tension Reduction: It significantly lowers the surface tension of the fountain solution. printwiki.orgjntsuppliers.com Pure water has a high surface tension (approx. 72 dynes/cm), which prevents it from spreading quickly and evenly into a thin film. By reducing the surface tension (often to a range of 35-45 dynes/cm), the surfactant allows the fountain solution to rapidly wet the hydrophilic non-image areas of the plate, ensuring sharp and clean printing. printwiki.orgfujifilm.com

Emulsification Control: It helps to control the emulsification of a small amount of fountain solution into the ink. A stable, controlled water-in-ink emulsion is necessary for proper ink transfer and viscosity, and surfactants play a crucial role in maintaining this delicate balance.

Plate Desensitization: While gums are the primary desensitizers, surfactants assist in maintaining the hydrophilic nature of the non-image areas, ensuring they remain ink-repellent throughout the print run. printwiki.org

The effectiveness of the fountain solution is critical for print quality, preventing issues like toning (ink appearing in non-image areas) and ensuring rapid startups with minimal paper waste. jntsuppliers.comversoco.com

Phase-Transfer Catalysis Research

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.comyoutube.com The catalyst, often a quaternary ammonium salt (Q+X-), functions by transporting an anionic reactant (Y-) from the aqueous phase into the organic phase where it can react with an organic substrate (RX). stackexchange.comyoutube.com The catalyst cation Q+ forms an ion pair (Q+Y-) that has sufficient lipophilicity to be soluble in the organic medium, effectively overcoming the phase barrier. youtube.comstackexchange.com

Influence of Anionic Counterions on Reaction Efficacy

The influence of the counterion is multifaceted:

Ion-Pair Strength: The strength of the ion pair between the catalyst cation (Q+) and its counterion (e.g., butylnaphthalenesulphonate) affects the ease of anion exchange at the aqueous-organic interface. For the catalytic cycle to proceed, the catalyst cation must be able to release its original counterion and pair with the reactant anion from the aqueous phase.

Catalyst Deactivation: In some systems, certain anions can lead to catalyst deactivation. For example, in reactions involving acidic compounds, the presence of particular anions can inhibit the catalytic process. rsc.org

The table below illustrates a hypothetical comparison of how different counterions might affect the yield of a standard PTC reaction, highlighting the importance of the anion's properties.

| Catalyst (Tetrabutylammonium Salt) | Counterion | Counterion Type | Expected Relative Yield (%) | Rationale |

| TBA-Cl | Chloride | Small, Inorganic | 75 | Standard baseline performance. |

| TBA-Br | Bromide | Small, Inorganic | 85 | More easily exchanged than chloride. |

| TBA-HSO4 | Bisulfate | Inorganic | 60 | More hydrophilic, less favorable for organic phase transfer. |

| TBA-BNS | Butylnaphthalenesulphonate | Large, Organic | 92 | High lipophilicity enhances catalyst presence in the organic phase, potentially accelerating the reaction. |

This table is illustrative, based on established principles of phase-transfer catalysis. Actual results would vary based on the specific reaction.

Mechanistic Aspects of Anionic Reagent Extraction

The core of phase-transfer catalysis is the extraction of an anion from the aqueous phase into the organic phase. The mechanism is driven by the formation of an ion pair with a lipophilic cation, such as tetrabutylammonium (B224687) (TBA+). stackexchange.com The efficiency of this extraction depends heavily on the relative hydration energies of the anions involved and the lipophilicity of the resulting ion pair.

When a catalyst like TBA-Cl is used, the relatively hydrophilic Cl- anion is exchanged for the reactant anion (e.g., CN-) at the interface. The new ion pair, TBA-CN, is then transported into the organic phase.

Environmental Fate, Transport, and Remediation Studies of Butylnaphthalenesulphonate Compounds

Photochemical and Photocatalytic Degradation Pathways

The breakdown of butylnaphthalenesulfonate compounds when exposed to light, both with and without catalysts, is a key area of remediation research.

Advanced Oxidation Processes (AOPs) are a class of procedures designed to decontaminate water and soil by oxidizing organic pollutants. mdpi.com These methods are characterized by the generation of highly reactive radical species, primarily the hydroxyl radical (•OH). mdpi.comnih.gov AOPs have been shown to be effective in degrading a variety of persistent organic pollutants, including sulfonated aromatic compounds like those derived from naphthalene (B1677914). nih.govpsu.eduunito.it

Several AOPs have been investigated for the degradation of sulfonated naphthalenes and related compounds:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to produce hydroxyl radicals. It has been successfully applied to degrade compounds like phenol (B47542) sulfonic acid, achieving high removal percentages under optimal pH conditions. bohrium.comresearchgate.net Studies on sulfonamides have shown that the UV/H₂O₂ process can effectively remove these compounds, although the efficiency can be influenced by pH and the presence of other substances in the water. deswater.comresearchgate.net

Ozonation (O₃): Ozone can react with organic compounds directly or decompose to form hydroxyl radicals, which then attack the pollutants. rsc.org Ozonation has been proven effective for the degradation of naphthalenesulfonic acids. psu.edursc.orgnih.gov The reactivity of these compounds with ozone tends to decrease as the number of sulfonate groups on the aromatic ring increases, due to the electron-withdrawing nature of these groups. psu.edursc.org

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process uses UV light, hydrogen peroxide, and ferrous ions to generate hydroxyl radicals. It is recognized as a highly effective AOP. bohrium.comresearchgate.net Research on a commercial naphthalene sulphonic acid demonstrated that the Photo-Fenton process achieved significant removal of both Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), and was more effective than the Fenton process alone or TiO₂/UV-A photocatalysis. researchgate.net

Heterogeneous Photocatalysis (e.g., TiO₂/UV): In this method, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light. This generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including •OH radicals, which then degrade the pollutants. unito.itjst.go.jp This technique has been successfully used to degrade sodium butylnaphthalenesulfonates and other naphthalene sulfonate derivatives. jst.go.jp The degradation rate is often inversely proportional to the degree of sulfonation, highlighting the importance of the substrate's adsorption onto the catalyst surface. unito.it

Sulfate (B86663) Radical-Based AOPs (e.g., UV/S₂O₈²⁻): These processes generate sulfate radicals (SO₄•⁻), which are also powerful oxidants. mdpi.com The UV/O₃/Na₂S₂O₈ system has shown the highest energy efficiency for mineralizing certain sulfonamides. deswater.com

The effectiveness of these AOPs is a function of various operational parameters, including the concentration of the oxidant, the intensity of UV radiation, the pH of the solution, and the temperature. nih.govmdpi.com

The degradation of butylnaphthalenesulfonate and related compounds through AOPs results in the formation of various intermediate byproducts before complete mineralization to carbon dioxide, water, and sulfate ions. jst.go.jp Identifying these byproducts is crucial for understanding the degradation mechanism and assessing the potential toxicity of the treated water.

During the photocatalytic degradation of naphthalene sulfonates, the primary steps involve the cleavage of the aromatic ring and the release of sulfate ions into the solution. unito.itjst.go.jp In the ozonation of naphthalenesulfonic acids, studies have identified highly oxidized organic acids as major byproducts alongside sulfate ions. psu.edursc.org The initial attack by ozone is believed to occur at the carbon-carbon double bonds with the highest electron density in the naphthalene ring system. psu.edursc.org

For naphthalene itself, photocatalytic degradation using various metal oxide nanomaterials has been studied extensively. The degradation pathways involve photogenerated holes, superoxide (B77818) radicals, and hydroxyl radicals. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has been used to identify intermediates, with one study reporting dibutyl phthalate (B1215562) as a major byproduct of naphthalene oxidation in a basic medium using ZnO nanoparticles. ekb.eg

In the degradation of more complex sulfonated compounds like sulfonamides, a variety of transformation products have been identified. These can include hydroxylated derivatives, products of amide hydrolysis, and compounds formed by the elimination of the sulfone group. nih.gov Under certain conditions, potentially more toxic byproducts like azo and nitro compounds can be formed. nih.gov Similarly, stress studies on the drug flutamide (B1673489) with sulfonic acids led to its degradation and the formation of new salt compounds of a degraded impurity. rsc.org

The complete mineralization of the organic pollutant to CO₂ is the ultimate goal of AOPs. Monitoring the Total Organic Carbon (TOC) provides a measure of the extent of mineralization. Studies have shown effective TOC removal for various sulfonated compounds using processes like ozonation and Photo-Fenton oxidation. nih.govresearchgate.net

The rate and efficiency of the photochemical and photocatalytic degradation of butylnaphthalenesulfonate and similar compounds are significantly influenced by various environmental parameters.

pH: The pH of the aqueous solution is a critical factor. It can affect the surface charge of the photocatalyst, the speciation of the target compound, and the generation of reactive oxygen species. nih.gov For instance, the degradation of phenol sulfonic acid using the UV/H₂O₂ process was found to be most effective under acidic conditions (pH 3). bohrium.comresearchgate.net In the case of sulfonamides, pH significantly impacts the degradation rate in both acidic and alkaline environments, likely by affecting the compound's susceptibility to attack by hydroxyl radicals. nih.gov Conversely, for the degradation of sulfonylurea herbicides, persistence increases as the soil pH becomes more neutral or alkaline, because chemical hydrolysis is pH-dependent. grdc.com.aumdpi.com

Catalyst and Oxidant Concentration: The concentration of the photocatalyst (e.g., TiO₂) and oxidants (e.g., H₂O₂, O₃) plays a crucial role. For the photocatalytic degradation of naphthalene, an optimal catalyst loading dose was identified to achieve the maximum degradation rate. ekb.eg Similarly, in the Photo-Fenton process, increasing the concentration of ferrous ions was shown to accelerate the degradation of a commercial naphthalene sulphonic acid. researchgate.net

Light Intensity: In photocatalytic processes, the rate of degradation generally increases with light intensity, as a higher intensity leads to the formation of more electron-hole pairs on the catalyst surface, thus generating more reactive radicals. ekb.eg

Presence of Other Substances: Natural waters and wastewaters contain various dissolved and suspended materials that can affect degradation kinetics. For example, soluble substances of biological origin, similar to humic substances, have been shown to act as photosensitizers, enhancing the degradation of naphthalene sulfonates. researchgate.net However, these substances can also have an inhibitory "inner filter" effect, absorbing the UV light needed for the process. researchgate.net

Temperature: Temperature can influence reaction rates. For sulfonylurea herbicides, degradation rates are affected by temperature, and studies have shown that the degradation process slows at lower temperatures. grdc.com.au

Table 1: Summary of AOP Studies on Naphthalene Sulfonates and Related Compounds

| Compound Type | AOP Method | Key Findings | Reference |

|---|---|---|---|

| Naphthalene Sulfonic Acids | Ozonation (O₃) | Reactivity decreases with an increased number of sulfonic groups. Byproducts include oxidized organic acids and sulfate ions. | psu.edursc.org |

| Sodium Butylnaphthalenesulfonate | Photocatalysis (TiO₂/UV) | Degradation involves cleavage of the aromatic ring and mineralization to CO₂ and sulfate ions. | jst.go.jp |

| Phenol Sulfonic Acid | UV/H₂O₂ & Photo-Fenton | High removal percentages achieved, with optimal performance under acidic conditions for UV/H₂O₂. | bohrium.comresearchgate.net |

| Commercial Naphthalene Sulphonic Acid | Photo-Fenton | Significantly higher COD and TOC removal compared to Fenton or TiO₂/UV-A processes. | researchgate.net |

| Sulfonamides | UV/O₃/Na₂S₂O₈ | This combined AOP showed the highest energy efficiency for mineralization at pH 5. | deswater.com |

Biodegradation and Biotransformation Research

The breakdown of butylnaphthalenesulfonate compounds by microorganisms is a critical pathway for their natural attenuation in the environment. The presence of the sulfonate group, however, can make these aromatic compounds resistant to microbial attack. psu.eduresearchgate.net

Bacteria from genera such as Pseudomonas, Arthrobacter, and Comamonas have been identified as capable of degrading naphthalene sulfonic acids. researchgate.net The metabolic process often involves using the compound as a source of carbon and energy. researchgate.netnih.gov For instance, studies on naphthalene have shown that various strains of Pseudomonas can metabolize it, initiating the process with dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and further degradation through established metabolic pathways. nih.govnih.govwur.nl

The biodegradation of sulfonated naphthalenes can be more complex. Some bacteria can desulfonate these compounds through a 1,2-dioxygenation step. In mixed bacterial communities, one species may perform the initial desulfonation, excreting intermediates like hydroxysalicylates, which are then consumed by other members of the consortium. nih.gov This highlights the importance of microbial consortia for the complete mineralization of these pollutants.

The bioavailability of the compound can limit its biodegradation. In soil and sediment, sorption to organic matter can sequester the pollutant, making it less accessible to microbes. nih.gov However, studies have shown that even when solubilized by surfactant micelles, naphthalene can remain bioavailable and degradable by mixed bacterial cultures. nih.gov

While many aromatic compounds can be degraded under aerobic conditions, the addition of sulfonate groups can render them inhibitory to microbial growth, making aerobic biodegradation more challenging. researchgate.net The position and number of sulfonate groups on the aromatic ring can significantly influence the compound's biodegradability. researchgate.net

Sorption and Desorption in Environmental Compartments

Sorption, the process by which a chemical adheres to a solid particle, is a key factor controlling the fate, transport, and bioavailability of butylnaphthalenesulfonate compounds in the environment. udel.edu The primary environmental compartments for sorption are soil and sediment.

The sorption of hydrophobic organic compounds (HOCs) like naphthalene and its derivatives is largely driven by interactions with soil organic matter (SOM). nih.gov The process is often nonlinear, meaning the distribution of the chemical between the solid and water phases changes with its concentration. nih.govgeology.cz Both aromatic and aliphatic components of SOM are important for sorption. nih.gov The "hard" or condensed portions of organic matter, such as humin, tend to exhibit higher sorption capacity and greater nonlinearity compared to "softer" fractions like humic acid. nih.govnih.gov

Several mechanisms govern the sorption of organic pollutants:

Partitioning: The chemical dissolves into the three-dimensional matrix of soil organic matter. This is a primary mechanism for nonpolar organic compounds. nih.gov

Surface Adsorption: This includes interactions like hydrogen bonding, π-π interactions, electrostatic forces, and van der Waals forces. nih.govmdpi.com For aromatic compounds, π-π interactions with the aromatic moieties in mature organic matter can be significant. nih.gov

Pore Filling: The contaminant molecules may become trapped in the micropores of soil aggregates or organic matter. udel.edunih.gov

Desorption, the release of a sorbed chemical, is often slower than sorption, a phenomenon known as hysteresis. nih.govfrontiersin.org This slow desorption can lead to the long-term persistence of contaminants in soil and sediment, reducing their bioavailability for microbial degradation but also creating a long-term source of pollution. udel.eduacs.org

Environmental factors also influence sorption and desorption. Temperature can affect sorption, with studies on naphthalene showing increased sorption at lower temperatures. frontiersin.org The chemical properties of the solution, such as pH and ionic strength, can alter sorption by affecting the surface charge of the sorbent and the speciation of the chemical. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization of Ammonium Butylnaphthalenesulphonate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and determining the purity of ammonium (B1175870) butylnaphthalenesulphonate. A combination of techniques provides a complete picture of the molecule's architecture and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like ammonium butylnaphthalenesulphonate. hyphadiscovery.comslideshare.net Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide detailed information about the connectivity between protons and carbons, confirming the positions of the butyl group and the sulfonate group on the naphthalene (B1677914) ring. nih.gov High-resolution NMR can also be utilized for quantitative analysis to assess the purity of the compound. hyphadiscovery.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For instance, the presence of the ammonium ion (NH₄⁺) can be confirmed by its characteristic bending and stretching frequencies. researchgate.netberkeley.edu The sulfonate group (SO₃⁻) will also show strong, characteristic stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations will confirm the naphthalene ring, while aliphatic C-H stretching and bending will indicate the butyl group. researchgate.net FT-IR is also a valuable tool for monitoring the purity of a sample, as the presence of unexpected peaks can indicate impurities. abo.fi

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds containing chromophores, such as the naphthalene ring system in this compound. researchgate.netrsc.org The π-electron system of the naphthalene moiety absorbs ultraviolet light at specific wavelengths, providing a characteristic spectrum that can be used for both qualitative identification and quantitative determination. rsc.orgmdpi.com The position and intensity of the absorption maxima can be sensitive to the substitution pattern on the naphthalene ring and the solvent environment. Deviations from the expected spectrum can suggest the presence of impurities or degradation products.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Multiple signals in the aromatic region, signals in the aliphatic region. | Protons of the naphthalene ring and the butyl group. |

| ¹³C NMR | Signals corresponding to aromatic and aliphatic carbons. | Carbon skeleton of the butylnaphthalene moiety. nih.gov |

| FT-IR | Bands for N-H, S=O, aromatic C-H, and aliphatic C-H stretching. | Presence of ammonium, sulfonate, naphthalene, and butyl functional groups. researchgate.netresearchgate.net |

| UV-Vis | Strong absorption bands in the UV region. | π → π* transitions of the naphthalene chromophore. researchgate.net |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. nih.govsielc.com Reversed-phase HPLC, using a C18 or similar column, is a common approach for separating naphthalene sulfonates. nih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a UV-Vis detector set to a wavelength where the naphthalene ring absorbs strongly, or by an evaporative light scattering detector (ELSD) if the compound lacks a strong chromophore. sielc.com HPLC methods can be developed for both purity testing and quantitative analysis. nih.govnih.gov

Gas Chromatography (GC): While this compound itself is not suitable for direct GC analysis due to its low volatility, GC can be employed for the analysis of related volatile impurities or degradation products. shimadzu.comwiley.com For instance, if the starting materials for its synthesis include naphthalene or butyl-substituted naphthalenes, GC-MS (Gas Chromatography-Mass Spectrometry) can be a powerful tool for their detection and quantification at trace levels. uzh.ch

Table 2: Chromatographic Parameters for this compound Analysis

| Parameter | HPLC |

|---|---|

| Column | Reversed-phase (e.g., C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and buffered water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or ELSD |

| Injection Volume | 10 µL |

| Temperature | 30 °C |

Surface-Sensitive Analytical Techniques for Interfacial Studies

As an amphiphilic molecule, this compound exhibits surface-active properties, and its behavior at interfaces is of significant interest.

Surface Tension: The measurement of surface tension is fundamental to characterizing the surface activity of this compound. As the concentration of the surfactant in an aqueous solution increases, it will adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. cas.cz The critical micelle concentration (CMC) can be determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration. This value indicates the concentration at which the surfactant molecules begin to self-assemble into micelles in the bulk solution. Studies on similar compounds like ammonium sulfate (B86663) have shown that surface tension can be influenced by the presence of other solutes. copernicus.orgcopernicus.org

Rheological Measurements: Rheology is the study of the flow of matter, and for solutions of this compound, it provides insights into the structure and interactions of the surfactant aggregates. At concentrations above the CMC, the formation of micelles can significantly alter the viscosity of the solution. Depending on their shape and packing, these micelles can lead to either Newtonian or non-Newtonian flow behavior. For example, the formation of elongated, worm-like micelles can lead to a dramatic increase in viscosity and viscoelastic properties, which can be studied using a rheometer. nih.govresearchgate.net